7Z-Tricosene

Overview

Description

Synthesis Analysis

The synthesis of 7Z-Tricosene and related compounds involves various chemical pathways, highlighting the creativity and complexity of organic synthesis. A novel approach for the synthesis of pheromones, including 9(Z)-Tricosene, involved stepwise alkylation of N,N-dimethylacetone hydrazone as a key step (Kelkar, Joshi, Reddy, & Kulkarni, 1989). Another study focused on the synthesis of seven-membered cyclic allenes, demonstrating the intricate methods involved in constructing complex molecular structures (Suzuki, Tsuchiya, & Masuyama, 2013).

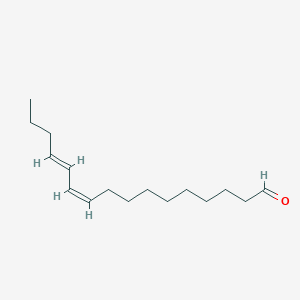

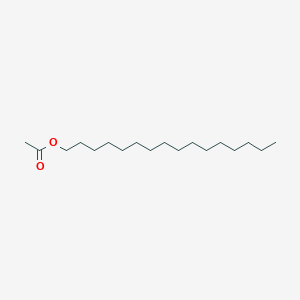

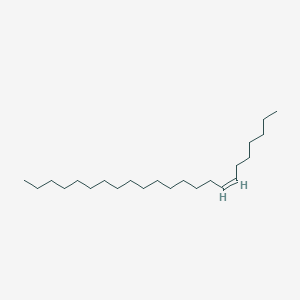

Molecular Structure Analysis

The molecular structure of compounds related to this compound, such as cyclic polysulfides and cyclohexanes, has been explored through various analytical techniques, including X-ray crystallography and NMR spectroscopy. These studies reveal the conformational dynamics and stereochemistry of these molecules (Fitjer et al., 1988).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives include cycloadditions, isomerization, and reactions with organolithium reagents. These reactions not only extend the functional group repertoire of these molecules but also provide insights into their reactivity patterns (Kanno et al., 2016).

Physical Properties Analysis

The physical properties of this compound, such as its phase behavior, solubility, and volatility, are crucial for understanding its role in nature, especially in pheromone traps for insects. Studies have shown that the addition of (7Z)-Tricosene can significantly improve the efficacy of pheromone traps (Twidle, Barker, & Suckling, 2020).

Scientific Research Applications

Role in Drosophila Aggression and Mating Behavior : 7Z-tricosene is crucial for normal levels of aggression in Drosophila (fruit flies) and mediates its effects through the gustatory receptor Gr32a. This compound is a male-enriched cuticular hydrocarbon (Wang et al., 2011). Additionally, it acts as a sex pheromone in Drosophila, inhibiting male-male courtship and affecting female sexual receptivity (Lacaille et al., 2007).

Influence on Housefly Behavior : In houseflies (Musca domestica), this compound increases male mating strikes and copulatory attempts. However, the non-hydrocarbon fraction contains sex recognition factors that decrease homosexual strikes (Adams & Holt, 1987).

Application in Insect Monitoring : Combined with (7Z)-nonadecen-11-one, this compound significantly improves the trap catch of male raspberry bud moths, thus being an effective tool for insect monitoring (Twidle, Barker, & Suckling, 2020).

Synthesis of Sex Attractants : The synthesized variant, (Z)-9-tricosene, serves as a highly selective sex attractant for the common housefly, demonstrating its potential in pest control strategies (Moiseenkov et al., 1985).

Influence on Mate Choice in Drosophila : Male-predominant pheromones like 7-tricosene play a role in stimulating Drosophila females to mate and may influence their mate choices (Scott & Richmond, 1988).

Geochemical Fingerprinting : this compound may provide a specific hydrocarbon fingerprint for the anaerobic cycling of methane in ancient settings, indicating its potential in geochemical studies (Thiel et al., 2001).

Antiaphrodisiac Properties : This compound has antiaphrodisiac properties and is transferred to immature virgin females by courting males in Drosophila, thereby decreasing their attractiveness (Scott, 1986).

Cuticular Hydrocarbon in Ants : In the ant Camponotus vagus, (Z)-9-tricosene decreases dramatically within hours and disappears in about two weeks when applied topically, suggesting its role in cuticular hydrocarbon homogeneity (Meskali et al., 1995).

Internal Lipid Transport in Houseflies : this compound appears in the internal lipids of houseflies and is transported to the surface of the insect via the hemolymph (Mpuru et al., 2001).

Geoclimatic Variations and Pheromone Production : In male Drosophila melanogaster, there is a significant correlation between the balanced ratio of 7-tricosene and geo-climatic parameters, indicating its adaptative mechanism in response to environmental factors (Rouault, Capy, & Jallon, 2004).

Mechanism of Action

Target of Action

The primary target of 7Z-Tricosene is the antennae of male moths , specifically the Raspberry Bud Moth, Heterocrossa rubophaga . The compound is identified from female gland extracts and the synthetic compound gives antennal responses from the male moth .

Mode of Action

This compound acts as a pheromone component in the Carposinidae family . It interacts with the antennae of male moths, eliciting a response . It is unattractive alone but in combination with another compound, (7z)-nonadecen-11-one, it more than doubles male moth trap catch for all doses tested compared to that of (7z)-nonadecen-11-one alone .

Result of Action

The action of this compound results in an increased attraction of male moths when used in combination with (7Z)-nonadecen-11-one . This leads to a more effective monitoring tool for raspberry bud moth for use by berry growers .

properties

IUPAC Name |

(Z)-tricos-7-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h13,15H,3-12,14,16-23H2,1-2H3/b15-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRYCVIRCWSSJOW-SQFISAMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC=CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC/C=C\CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.